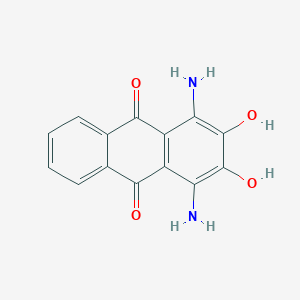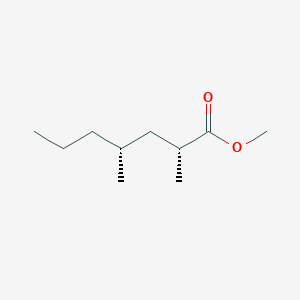
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)-, also known as (R,R)-2,4-dimethylheptanoic acid methyl ester, is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
(R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors involved in the regulation of physiological processes, including COX enzymes and PPAR. Furthermore, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (R,R)-2,4-dimethylheptanoic acid methyl ester in lab experiments is its chiral nature, which allows for the study of enantiomeric effects. Additionally, this compound has been shown to exhibit a wide range of pharmacological and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using (R,R)-2,4-dimethylheptanoic acid methyl ester is its relatively high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (R,R)-2,4-dimethylheptanoic acid methyl ester. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of (R,R)-2,4-dimethylheptanoic acid methyl ester and its potential applications in various fields, including agriculture and industry. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound.
Synthesemethoden
(R,R)-2,4-dimethylheptanoic acid methyl ester can be synthesized using a variety of methods, including enzymatic resolution, asymmetric synthesis, and chemical synthesis. One of the most common methods for the synthesis of this compound is through the asymmetric synthesis using chiral auxiliaries or chiral catalysts. This method involves the use of a chiral auxiliary or catalyst to control the stereochemistry of the reaction, resulting in the formation of the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(R,R)-2,4-dimethylheptanoic acid methyl ester has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, (R,R)-2,4-dimethylheptanoic acid methyl ester has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, this compound has been used as a chiral building block for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
18524-86-2 |
|---|---|
Produktname |
Heptanoic acid, 2,4-dimethyl-, methyl ester, (R,R)-(-)- |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
methyl (2R,4R)-2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
RDGCVYZEFBLREA-RKDXNWHRSA-N |
Isomerische SMILES |
CCC[C@@H](C)C[C@@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)C(=O)OC |
Kanonische SMILES |
CCCC(C)CC(C)C(=O)OC |
Synonyme |
[2R,4R,(-)]-2,4-Dimethylheptanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



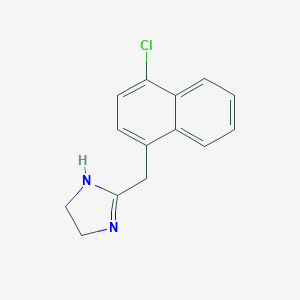

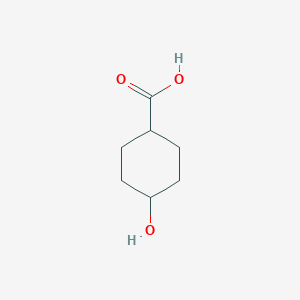
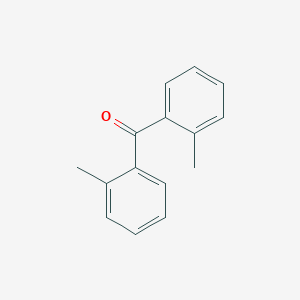
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
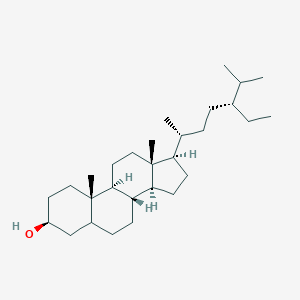
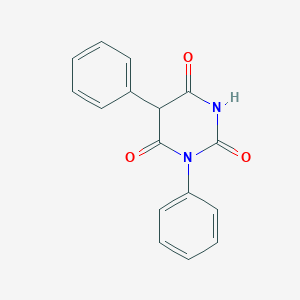
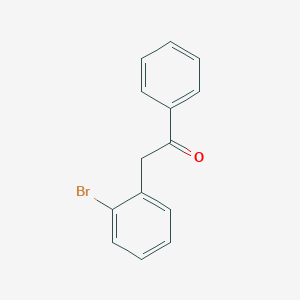

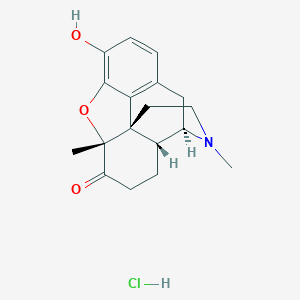
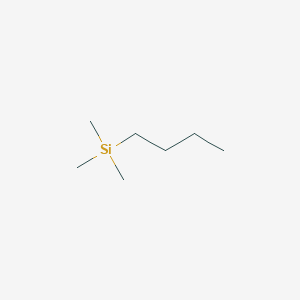
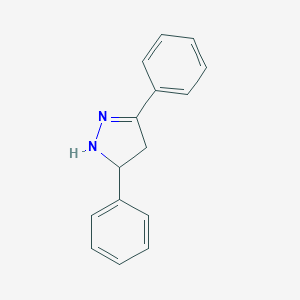
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
